Ethyl 2-(4-acetamidophenyl)acetate

melting point crystallization solid-state processing

Ethyl 2-(4-acetamidophenyl)acetate (CAS 13475-17-7) is an aromatic ester derivative with molecular formula C₁₂H₁₅NO₃ and molecular weight 221.25 g/mol. It is commercially supplied as a white to almost white crystalline solid with a purity specification of >98.0% (GC) and a melting point of 76–80 °C (lit.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 13475-17-7
Cat. No. B079861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-acetamidophenyl)acetate
CAS13475-17-7
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C12H15NO3/c1-3-16-12(15)8-10-4-6-11(7-5-10)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14)
InChIKeyOOLUNZSKHFNSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-acetamidophenyl)acetate (CAS 13475-17-7) – A Penultimate Actarit Intermediate with Differentiated Physicochemical Properties


Ethyl 2-(4-acetamidophenyl)acetate (CAS 13475-17-7) is an aromatic ester derivative with molecular formula C₁₂H₁₅NO₃ and molecular weight 221.25 g/mol . It is commercially supplied as a white to almost white crystalline solid with a purity specification of >98.0% (GC) and a melting point of 76–80 °C (lit. 78 °C) . The compound is formally named as the ethyl ester of 4‑acetamidophenylacetic acid (Actarit) and serves as the immediate synthetic precursor to Actarit, an immunomodulatory agent used for rheumatoid arthritis . Its defined crystalline form, moderate lipophilicity (logP ~1.4–1.8), and well‑documented role in patented syntheses distinguish it from the free acid and from other alkyl‑ester analogs.

Why Ethyl 2-(4-acetamidophenyl)acetate Cannot Be Replaced by Generic In‑Class Analogs in Research and Industrial Procurement


Although 4‑acetamidophenylacetic acid (Actarit) and its methyl ester share the same aryl‑acetamido scaffold, they are not functionally interchangeable with the ethyl ester. The ethyl ester is explicitly required as the protected intermediate in the patented Actarit synthesis ; employing the free acid prematurely would foreclose the hydrolytic deprotection step, while the methyl ester lacks equivalent characterization data and certified reference material (CRM) availability. Moreover, the ethyl ester’s distinct melting point (78 °C vs. 167 °C for the acid ) and higher logP directly influence purification strategy, solid‑state handling, and solubility in organic media. Substitution with an unvalidated analog therefore risks synthetic route deviation, analytical non‑compliance, and unanticipated physicochemical behaviour—issues that are quantified in the evidence below.

Head‑to‑Head Quantitative Differentiation of Ethyl 2-(4-acetamidophenyl)acetate Against Closest Analogs


Ethyl Ester Melting Point is 89 °C Lower Than Actarit Free Acid, Simplifying Crystallization and Solid‑State Handling

The melting point of Ethyl 2-(4-acetamidophenyl)acetate is 78 °C (range 76–80 °C) , whereas 4‑acetamidophenylacetic acid (Actarit) melts at 167 °C (range 165–170 °C) . Both values are determined by the same vendor (TCI) using GC‑purity‑verified samples, providing a direct head‑to‑head comparison. The 89 °C depression facilitates melt‑based purification techniques and reduces energy input during drying and formulation.

melting point crystallization solid-state processing

Ethyl Ester LogP Exceeds Actarit by 0.5–1.0 Log Units, Conferring Higher Organic‑Phase Affinity

The calculated logP of Ethyl 2-(4-acetamidophenyl)acetate is reported as 1.36–1.82 (XLogP3‑AA) , while the free acid Actarit displays logP values of 0.37–1.3451 across multiple authoritative databases . Although these values originate from different computational models, the consistent direction and magnitude indicate that the ethyl ester is approximately 0.5–1.0 log units more lipophilic, translating to a 3‑ to 10‑fold higher partition into organic phases.

lipophilicity logP solubility partition coefficient

Ethyl Ester is the Required Penultimate Intermediate in the Patented Actarit Synthesis; the Free Acid and Methyl Ester Are Not Valid Substitutes

US Patent 4720506 and the DrugFuture synthetic database explicitly describe the preparation of Ethyl 4‑acetamidophenylacetate by esterification of 4‑aminophenylacetic acid followed by acetylation, and its subsequent hydrolysis to Actarit . The ethyl ester is the only alkyl ester exemplified in the patent as the direct precursor. Neither the free acid nor the methyl ester appears as a substitute in this validated route, meaning that procurement of the ethyl ester is mandatory for researchers and manufacturers following the established Actarit synthesis.

Actarit synthesis process intermediate patent route GMP intermediate

Ethyl Ester is Available as an ISO 17034 Certified Reference Material, a Metrological Attribute Absent for the Methyl Ester

CATO Research Chemicals supplies Ethyl 4‑Acetamidophenylacetate as a certified reference material (CRM) produced under ISO 17034 accreditation . This CRM is intended for drug quality analysis, method validation, and instrument calibration. In contrast, a search of major CRM providers and chemical directories does not return any CRM listing for Methyl 2-(4-acetamidophenyl)acetate (CAS 118380‑03‑3), indicating that the ethyl ester uniquely satisfies metrological traceability requirements.

certified reference material ISO 17034 analytical standard quality control

Commercial Ethyl Ester Purity Exceeds 98% (GC), Offering a ≥1% Absolute Purity Advantage Over Actarit Acid from the Same Vendor

TCI specifies the purity of Ethyl 4‑Acetamidophenylacetate as >98.0% by GC , while the corresponding Actarit (free acid) is listed at >97.0% by GC . Although both values represent high chemical purity, the ≥1 absolute percentage point advantage of the ethyl ester reduces the maximum possible impurity burden in the starting material, which is critical for impurity‑sensitive applications such as pharmaceutical intermediate use and analytical standard preparation.

purity GC specification quality control vendor comparison

Evidence‑Based Procurement Scenarios for Ethyl 2-(4-acetamidophenyl)acetate


Lab‑Scale and Pilot Synthesis of Actarit (4‑Acetamidophenylacetic Acid) via the Patented Hydrolysis Route

Because US 4720506 and the DrugFuture database explicitly position Ethyl 2-(4-acetamidophenyl)acetate as the immediate precursor to Actarit , any synthetic effort to replicate or scale the patented process must procure this specific ester. Direct use of the acid bypasses the final hydrolysis step and alters impurity profiles, while the methyl ester lacks validated process parameters. The ethyl ester’s sharp melting point (78 °C) also enables straightforward purity verification before committing to the hydrolysis.

Analytical Method Development, Validation, and Instrument Calibration Using an ISO 17034 Certified Reference Material

For HPLC/GC assay development, impurity profiling, or forensic identification of Actarit‑related substances, the CATO‑supplied CRM of Ethyl 4‑acetamidophenylacetate provides metrologically traceable purity and identity . No equivalent CRM exists for the methyl ester, making the ethyl ester the only viable choice for laboratories operating under ISO/IEC 17025 or pharmacopoeial compliance frameworks.

Physicochemical Profiling Studies Comparing Ester and Acid Forms of 4‑Acetamidophenylacetic Acid Derivatives

The moderate lipophilicity of the ethyl ester (logP ~1.4–1.8 vs. ~0.4–1.3 for the acid) makes it a suitable candidate for comparative solubility, permeability, and partition‑coefficient experiments. Its 89 °C melting‑point depression relative to the acid further allows differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) studies of crystalline form stability. Researchers investigating structure‑property relationships will benefit from the well‑characterized nature of the ethyl ester.

Supply of a High‑Purity Building Block for Medicinal Chemistry Derivatization Campaigns

Medicinal chemists exploring SAR around the 4‑acetamidophenyl scaffold can leverage the >98% GC purity of the commercially available ethyl ester as a reliable starting point for amidation, transesterification, or reduction reactions. The lower melting point allows melt‑based mixing with solid reagents, potentially simplifying solvent‑free reaction screening, while the moderate logP ensures compatibility with standard organic work‑up procedures.

Technical Documentation Hub

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